molecular formula C14H14OS B7779575 4-Methoxy-4'-methylthiobiphenyl

4-Methoxy-4'-methylthiobiphenyl

Cat. No.: B7779575
M. Wt: 230.33 g/mol
InChI Key: SQDSGTZGUFKSOD-UHFFFAOYSA-N
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Description

4-Methoxy-4’-methylthiobiphenyl is an organic compound with the molecular formula C14H14OS It is a biphenyl derivative where one phenyl ring is substituted with a methoxy group (-OCH3) and the other with a methylthio group (-SCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-4’-methylthiobiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4’-methylthiobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-methylthiobiphenyl undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding biphenyl derivative.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Biphenyl derivatives

    Substitution: Various substituted biphenyl compounds

Scientific Research Applications

4-Methoxy-4’-methylthiobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-methylthiobiphenyl involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4’-methylbiphenyl
  • 4-Methoxy-4’-thiobiphenyl
  • 4-Methylthio-4’-methoxybiphenyl

Uniqueness

4-Methoxy-4’-methylthiobiphenyl is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

1-methoxy-4-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDSGTZGUFKSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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